molecular formula C43H72O2 B1263650 Zymosteryl palmitoleate

Zymosteryl palmitoleate

Cat. No. B1263650
M. Wt: 621 g/mol
InChI Key: RKBOCYGCMVZAEZ-MMBTXPDKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zymosteryl palmitoleate is a zymosterol ester. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

Analysis of Steryl Esters in Yeast

A study by Fenner and Parks (1989) in "Lipids" analyzed steryl esters in yeast strains, including Saccharomyces cerevisiae. Zymosteryl palmitoleate was identified as a prevalent ester during the log phase of wild-type cells. This research contributes to understanding the lipid composition and metabolic processes in yeast, which is crucial for various applications in biotechnology and food industry (Fenner & Parks, 1989).

Role in Smooth Muscle Dysfunction

Van der Vliet, van der Poel, and Bast (1992) explored the role of zymosan in intestinal smooth muscle dysfunction. While this study primarily focused on zymosan, an activator of granulocytes, it contributes to a broader understanding of the inflammatory response mechanisms that could be relevant when considering compounds like zymosteryl palmitoleate in biological systems (Van der Vliet et al., 1992).

Metabolic Effects of Related Compounds

Studies on palmitoleate, a compound structurally related to zymosteryl palmitoleate, have provided insights into its effects on metabolism. Guo et al. (2012) found that palmitoleate influences hepatic steatosis and liver inflammatory response in mice, suggesting potential metabolic regulatory roles for similar compounds (Guo et al., 2012). Stefan et al. (2009) and Tricò et al. (2019) demonstrated that circulating palmitoleate predicts insulin sensitivity in humans, supporting its role in metabolic processes (Stefan et al., 2009); (Tricò et al., 2019).

Therapeutic Applications

Muthuraj et al. (2021) found that palmitoleate protects against Zika virus-induced apoptosis in placental trophoblasts, which may hint at the potential therapeutic applications of structurally related compounds like zymosteryl palmitoleate in similar contexts (Muthuraj et al., 2021).

properties

Product Name

Zymosteryl palmitoleate

Molecular Formula

C43H72O2

Molecular Weight

621 g/mol

IUPAC Name

[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C43H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,21,34-36,38-39H,7-11,14-20,22-32H2,1-6H3/b13-12-/t34-,35+,36+,38-,39+,42+,43-/m1/s1

InChI Key

RKBOCYGCMVZAEZ-MMBTXPDKSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC=C(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zymosteryl palmitoleate
Reactant of Route 2
Reactant of Route 2
Zymosteryl palmitoleate
Reactant of Route 3
Zymosteryl palmitoleate
Reactant of Route 4
Zymosteryl palmitoleate
Reactant of Route 5
Zymosteryl palmitoleate
Reactant of Route 6
Zymosteryl palmitoleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.